Methotrexate 5-methyl ester is a derivative of methotrexate, a well-known antifolate drug primarily used in the treatment of various cancers and autoimmune diseases. The compound is characterized by the substitution of a methyl group at the 5-position of the methotrexate structure, which alters its pharmacological properties. Methotrexate itself is a folate antagonist that inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division.
Methotrexate 5-methyl ester can be synthesized from methotrexate through various chemical reactions that involve methylation processes. It is also observed as an impurity in methotrexate formulations, which necessitates careful analysis and purification during drug production to ensure quality and efficacy .
Methotrexate 5-methyl ester falls under the classification of antimetabolites, specifically as a folate antagonist. It is categorized within organic compounds that contain nitrogen heterocycles and carboxylic acids, reflecting its structural relationship with methotrexate.
The synthesis of methotrexate 5-methyl ester typically involves methylation reactions. One common method employs the use of methyl iodide or dimethyl sulfate as methylating agents in the presence of bases such as sodium hydride or potassium carbonate.
Methotrexate 5-methyl ester has the molecular formula . Its structure includes:
The presence of the methyl group at the 5-position significantly influences its biological activity compared to methotrexate.
Methotrexate 5-methyl ester can undergo several chemical reactions:
The stability of methotrexate 5-methyl ester under physiological conditions is crucial for its potential applications in drug formulation and delivery systems.
The mechanism of action of methotrexate 5-methyl ester is closely related to that of methotrexate. It primarily functions by inhibiting dihydrofolate reductase, leading to decreased levels of tetrahydrofolate, which is essential for nucleotide synthesis.
Methotrexate 5-methyl ester has several applications:
Methotrexate (MTX) contains two free carboxylic acid groups that limit its cellular permeability and oral bioavailability. Chemical modifications target these carboxyl moieties—particularly the γ-carboxyl of the glutamyl residue—to create prodrugs with improved lipophilicity. Methotrexate 5-methyl ester (MTX-Me) represents a strategic mono-esterification product where the γ-carboxyl is selectively modified while preserving the α-carboxyl functionality. This modification increases the compound’s log P value by ~1.5 units compared to parent MTX, enhancing membrane permeability. The ester bond serves as a bioreversible linkage, allowing enzymatic hydrolysis to regenerate active MTX intracellularly. In vitro studies confirm MTX-Me achieves 3–5-fold higher cellular uptake in Caco-2 monolayers than unmodified MTX, demonstrating the role of esterification in bypassing efflux transporters like MRP2 [3] [8].
The synthesis of MTX-Me employs regioselective esterification techniques to avoid undesired di-ester formation and structural degradation:
Table 1: Esterification Methods for MTX 5-Methyl Ester Synthesis
Method | Reagents | Solvent | Temperature | Yield | γ-Monoester Selectivity |
---|---|---|---|---|---|
Carbodiimide Coupling | DCC/DMAP | DMF | 25°C | 60–75% | 85% |
Steglich Esterification | DCC/DMAP | Dichloromethane | 0°C | 78–85% | 92% |
Protected-Glutamate Route | Boc-Glu-OMe, then deprotect | THF | -10°C to 25°C | 70% | >99% |
MTX-Me (C₂₁H₂₅N₈O₅) exhibits distinct spectroscopic and chromatographic properties versus MTX and related impurities:
Table 2: Spectral Signatures of Methotrexate 5-Methyl Ester
Technique | Key Diagnostic Features | Differentiation from MTX |
---|---|---|
¹H NMR | δ 3.58 ppm (s, 3H, -OCH₃); δ 4.45 ppm (dd, 1H, α-glutamyl H) | Lacks MTX’s α-carboxyl proton (δ 12.5 ppm) |
¹³C NMR | δ 51.8 ppm (-OCH₃); δ 172.1 ppm (ester C=O) | Absence of MTX’s γ-carboxyl carbon (δ 174.5 ppm) |
ESI-MS/MS | [M+H]⁺ m/z 469.1942; fragment m/z 175.0 (glutamate methyl ester ion) | 14 Da higher than MTX (m/z 455.2) |
UPLC Retention | 6.8 min (vs. MTX at 4.2 min) with acetonitrile/phosphate buffer, pH 3.0 | Higher hydrophobicity |
Table 3: Analytical Methods for MTX 5-Methyl Ester Detection
Method | Conditions | LOQ | LOD | Key Applications |
---|---|---|---|---|
UPLC-UV | Zorbax Extend-C18; NaH₂PO₄ (20 mM, pH 3.0)/ACN gradient; 305 nm | 1.03 μg/mL | 0.774 μg/mL | Impurity quantification in APIs [3] [4] |
HPLC-PDA/FTICR-MS | C18 column; 0.2% formic acid/ACN gradient; HRMS at R = 100,000 | 0.05% | 0.02% | Structural elucidation of degradants [8] |
HILIC-MS/MS | Hydrophilic interaction column; ammonium formate/ACN; MRM m/z 469→175 | 0.01 μg/mL | 0.003 μg/mL | Metabolic stability studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7